![molecular formula C24H29N5O2 B2886127 6-Cyclopentyl-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 922465-08-5](/img/structure/B2886127.png)
6-Cyclopentyl-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione
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Description
6-Cyclopentyl-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione, also known as CPTI, is a purine derivative that has been extensively studied for its potential therapeutic applications in various diseases. CPTI is a potent and selective antagonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological functions.
Scientific Research Applications
Mesoionic Purinone Analogs Synthesis and Properties
Research on mesoionic purinone analogs, such as those structurally related to 6-Cyclopentyl-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione, has explored their synthesis and properties. These analogs predominantly exist in the C3-H tautomeric form and are involved in hydrolytic ring-opening reactions and 1,3-dipolar cycloadditions, producing various novel compounds (Coburn & Taylor, 1982).
Potential Antidepressant Agents
The synthesis and evaluation of derivatives, specifically focusing on their affinity for serotonin receptors and phosphodiesterase inhibitors, have identified potential antidepressant and anxiolytic applications. Preliminary pharmacological studies have indicated the significant potential of these compounds in therapeutic applications (Zagórska et al., 2016).
Purine Alkaloids from Marine Sources
Exploration of marine sources has led to the discovery of new purine alkaloids, exhibiting weak cytotoxicity against human cancer cell lines. This research opens avenues for the development of novel therapeutic agents from marine biodiversity (Qi, Zhang, & Huang, 2008).
properties
IUPAC Name |
6-cyclopentyl-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-16-17(2)29-20-21(25-23(29)28(16)19-13-7-8-14-19)26(3)24(31)27(22(20)30)15-9-12-18-10-5-4-6-11-18/h4-6,10-11,19H,7-9,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQCXVIVSIHZAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CCCC5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopentyl-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione |
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